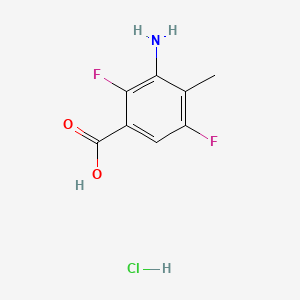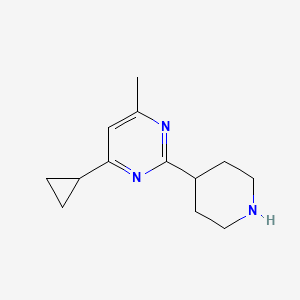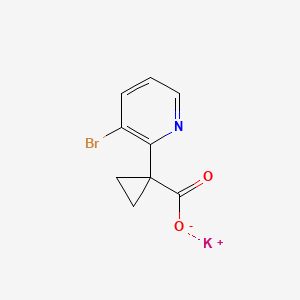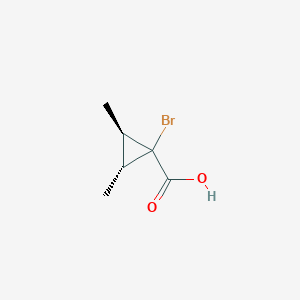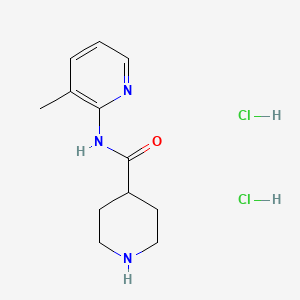
3-(Cyclopentylmethyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopentylmethyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C10H19NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylmethyl)pyrrolidin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a classical method for the preparation of five-membered heterocycles is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin .
Industrial Production Methods: Industrial production methods for this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Cyclopentylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary depending on the desired outcome.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopentylmethyl)pyrrolidin-3-ol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, pyrrolidine derivatives are widely used to obtain compounds for the treatment of human diseases due to their ability to efficiently explore the pharmacophore space . The compound’s unique structure allows for the exploration of different biological profiles, making it a valuable scaffold in drug discovery.
Wirkmechanismus
The mechanism of action of 3-(Cyclopentylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents can lead to different biological profiles due to the different binding modes to enantioselective proteins . Molecular docking studies have shown that the interaction with specific proteins, such as Akt, may be a predominant mechanism of action for pyrrolidine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-(Cyclopentylmethyl)pyrrolidin-3-ol include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows for the exploration of different biological profiles and the efficient exploration of the pharmacophore space. Its ability to interact with specific molecular targets and pathways makes it a valuable compound in scientific research and drug discovery .
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
3-(cyclopentylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H19NO/c12-10(5-6-11-8-10)7-9-3-1-2-4-9/h9,11-12H,1-8H2 |
InChI-Schlüssel |
BHGWEGSSOQCVBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CC2(CCNC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


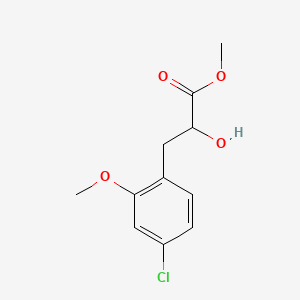
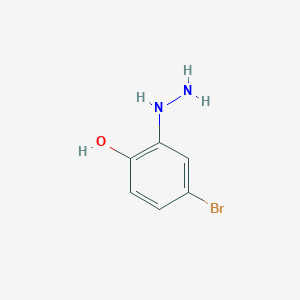
![Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)
![Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13587790.png)
![1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine](/img/structure/B13587791.png)

![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
